molecular formula C20H25NO4S B299940 phenyl-N-[3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]methanesulfonamide

phenyl-N-[3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]methanesulfonamide

Cat. No. B299940
M. Wt: 375.5 g/mol
InChI Key: FYXADNKJBMFWKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl-N-[3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]methanesulfonamide, commonly known as TMDP, is a chemical compound that has been widely used in scientific research due to its unique properties. TMDP is a sulfonamide derivative that has a bulky, hydrophobic group attached to its nitrogen atom, which makes it an excellent candidate for use in biochemical and physiological studies.

Mechanism of Action

The mechanism of action of TMDP involves the binding of the compound to the active site of the target protein or enzyme. TMDP binds to hydrophobic pockets in proteins and disrupts their function, leading to inhibition of enzyme activity or protein-protein interactions. The bulky, hydrophobic group attached to the nitrogen atom of TMDP is essential for its binding to the target protein or enzyme.
Biochemical and Physiological Effects:
TMDP has been shown to have a variety of biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the disruption of protein-protein interactions, and the modulation of ion channel activity. TMDP has also been shown to have anti-inflammatory and anti-cancer properties, although the mechanisms underlying these effects are not fully understood.

Advantages and Limitations for Lab Experiments

The advantages of using TMDP in lab experiments include its high potency, selectivity, and specificity for the target protein or enzyme. TMDP is also relatively easy to synthesize and can be modified to improve its properties. The limitations of using TMDP in lab experiments include its low solubility in water and its potential toxicity at high concentrations. Careful optimization of the experimental conditions is necessary to ensure the accurate interpretation of the results.

Future Directions

There are several future directions for research involving TMDP, including the development of more potent and selective inhibitors of carbonic anhydrase, the identification of novel protein-protein interactions, and the investigation of the anti-inflammatory and anti-cancer properties of TMDP. Additionally, the use of TMDP in drug design and discovery could lead to the development of new therapeutics for a variety of diseases.

Synthesis Methods

The synthesis of TMDP involves the reaction of 3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)aniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution of the chloride group with the amine group, resulting in the formation of TMDP. The yield of TMDP can be improved by using a higher concentration of the starting materials and optimizing the reaction conditions.

Scientific Research Applications

TMDP has been used in a variety of scientific research applications, including the study of protein-ligand interactions, enzyme inhibition, and drug design. TMDP is a potent inhibitor of carbonic anhydrase, an enzyme that plays a critical role in the regulation of acid-base balance in the body. TMDP has also been used as a tool for the study of protein-protein interactions, as it can bind to hydrophobic pockets in proteins and disrupt their function.

properties

Product Name

phenyl-N-[3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]methanesulfonamide

Molecular Formula

C20H25NO4S

Molecular Weight

375.5 g/mol

IUPAC Name

1-phenyl-N-[3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]methanesulfonamide

InChI

InChI=1S/C20H25NO4S/c1-19(2)20(3,4)25-18(24-19)16-11-8-12-17(13-16)21-26(22,23)14-15-9-6-5-7-10-15/h5-13,18,21H,14H2,1-4H3

InChI Key

FYXADNKJBMFWKN-UHFFFAOYSA-N

SMILES

CC1(C(OC(O1)C2=CC(=CC=C2)NS(=O)(=O)CC3=CC=CC=C3)(C)C)C

Canonical SMILES

CC1(C(OC(O1)C2=CC(=CC=C2)NS(=O)(=O)CC3=CC=CC=C3)(C)C)C

Origin of Product

United States

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